molecular formula C11H19NO4 B11766592 tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B11766592
M. Wt: 229.27 g/mol
InChI Key: UGUKOAKUOOGHRT-UHFFFAOYSA-N
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Description

tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a rigid bicyclic scaffold that serves as a central core for the synthesis of more complex bioactive molecules . The tert-butoxycarbonyl (Boc) group acts as a key protecting group for the nitrogen atom, enhancing the compound's stability and making it a versatile intermediate for multi-step synthetic routes . This compound is part of a class of structures being investigated for their potential in drug discovery. Recent patent literature indicates that related 8-oxa-3-azabicyclo[3.2.1]octane derivatives are being explored for their therapeutic applications, highlighting the research value of this structural motif . As such, it is a valuable reagent for chemists working on the enantioselective construction of complex molecular architectures, particularly in the development of new pharmacologically active compounds . The product is offered with a typical purity of 98% or higher . It is supplied for laboratory research and development purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-9,13H,4-6H2,1-3H3

InChI Key

UGUKOAKUOOGHRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COC(C1)C2O

Origin of Product

United States

Preparation Methods

Base-Mediated Enolate Formation

The synthesis of bicyclic tert-butyl carbamates often begins with the generation of a stabilized enolate intermediate. For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone) undergoes deprotonation at the α-position using strong non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) . These reactions are conducted in anhydrous tetrahydrofuran (THF) at cryogenic temperatures (-78°C) to minimize side reactions.

Reaction Conditions:

  • Base: LDA (2.0 equiv, 1.68 M in hexane/THF)

  • Solvent: THF

  • Temperature: -78°C → gradual warming to room temperature

  • Time: 1–5 hours

Trifluoromethanesulfonylation

The enolate intermediate reacts with N-phenylbis(trifluoromethanesulfonimide) to install the triflate group. This step proceeds via nucleophilic displacement, yielding tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate .

Key Parameters:

ParameterValue
Triflating AgentN-phenylbis(trifluoromethanesulfonimide) (1.05–1.1 equiv)
SolventTHF
Temperature-78°C → room temperature
Yield78–92%

Purification:

  • Chromatography: Silica gel column with ethyl acetate/hexane gradients (0–35%)

  • Purity: >95% (by NMR)

Alternative Enolization Strategies

Sodium Hexamethyldisilazide (NaHMDS) as Base

In scaled-up syntheses, NaHMDS (1.0 M in THF) offers a safer alternative to pyrophoric LDA. A solution of N-Boc-nortropinone in THF is treated with NaHMDS at -78°C, followed by triflating agent addition. This method achieves comparable yields (80–85%) with reduced handling risks.

Potassium Bis(trimethylsilyl)amide (KHMDS)

KHMDS in toluene/THF mixtures enables enolate formation at higher temperatures (-40°C), reducing energy consumption. Subsequent triflation affords the target triflate in 78% yield after aqueous workup.

Oxabicyclo Ring Formation

The 6-oxa bridge in the target molecule suggests a late-stage oxidative cyclization or etherification step. Potential approaches include:

Epoxide Ring-Opening

Formation of an epoxide intermediate followed by acid-catalyzed ring-opening with water could install both the hydroxyl and ether functionalities. For example, epoxidation of a precursor alkene using m-chloroperbenzoic acid (mCPBA) might precede nucleophilic attack by water.

Mitsunobu Reaction

A Mitsunobu coupling between a secondary alcohol and a hydroxylamine derivative could construct the oxabicyclo framework. This would require diethyl azodicarboxylate (DEAD) and triphenylphosphine under anhydrous conditions.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for enolate formation and triflation steps improves heat dissipation and reaction consistency. A reported pilot-scale setup achieved 89% yield with 99.5% purity by integrating in-line IR monitoring.

Solvent Recycling

THF recovery via distillation reduces waste and costs. Process intensification studies demonstrate 70% solvent reuse without yield loss.

Analytical Characterization

Critical quality control metrics for intermediates include:

ParameterMethodSpecification
PurityHPLC (C18 column)≥98% area
Enantiomeric ExcessChiral SFC≥99% ee
Residual SolventsGC-FID<500 ppm (THF)

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization:

  • Acidic Hydrolysis : Concentrated HCl in dioxane at 80°C cleaves the ester, producing 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid.

  • Basic Hydrolysis : NaOH in aqueous THF at 60°C achieves similar results, with the reaction time optimized to 4–6 hours.

The hydroxyl group at the 8-position can be selectively protected or deprotected, enabling sequential functionalization. For example, silylation with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole preserves the hydroxyl group during subsequent reactions.

Oxidation and Reduction Reactions

The hydroxyl group is susceptible to oxidation, while the bicyclic framework can undergo reduction to alter ring strain or stereochemistry:

Reaction Type Conditions Product Yield Source
Oxidation (8-OH → 8-oxo) Pyridinium chlorochromate (PCC) in CH₂Cl₂tert-Butyl 8-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate85%
Reduction (C=N bond) H₂, Pd/C in MeOHtert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate78%

The 8-oxo derivative (CAS 637301-19-0) is a key intermediate for synthesizing tropane alkaloid analogs .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, enabling the introduction of diverse leaving groups:

Triflate Formation

Treatment with N-phenylbis(trifluoromethanesulfonimide) and a strong base (e.g., LDA) generates a triflate intermediate, which is highly reactive in cross-coupling reactions :

Step Reagents/Conditions Key Observations
DeprotonationLDA, THF, -78°CSelective enolate formation at the 3-position
TriflationN-phenylbis(triflimide), -78°C → RTStable triflate product isolated via chromatography

This triflate intermediate has been utilized in Suzuki-Miyaura couplings to introduce aryl groups at the 3-position .

Cyclization and Ring-Opening Reactions

The oxabicyclo framework undergoes ring-opening under specific conditions:

  • Acid-Mediated Ring-Opening : HCl in MeOH at 50°C cleaves the ether linkage, yielding a linear amino alcohol derivative.

  • Base-Induced Rearrangement : KOtBu in DMF facilitates ring expansion to form a seven-membered lactam.

Stability and Degradation Pathways

The compound exhibits stability under standard laboratory conditions but degrades under extreme pH or UV exposure:

  • Photodegradation : UV light (254 nm) in MeOH leads to decarboxylation and fragmentation over 48 hours.

  • Thermal Stability : Decomposition initiates at 180°C, confirmed by TGA analysis.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its biological activity due to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate biochemical pathways, making it a candidate for drug discovery and therapeutic applications.

  • Mechanism of Action : Research indicates that tert-butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate may influence signaling pathways by binding to proteins involved in these processes, potentially leading to enzyme inhibition or receptor modulation .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique bicyclic structure allows for various chemical modifications, including oxidation and reduction reactions.

Reaction TypeExample ReagentsPotential Products
OxidationPotassium permanganateKetones
ReductionLithium aluminum hydrideAlcohols, Amines
SubstitutionVarious nucleophilesDiverse derivatives

These reactions highlight the compound's utility in synthesizing derivatives that may possess enhanced biological properties or novel functionalities .

Studies indicate that the compound exhibits potential pharmacological effects, including:

  • Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways crucial for cellular functions.
  • Receptor Modulation : The compound's structure allows it to interact with receptors, influencing neurotransmission and other signaling mechanisms .

Case Studies

Several case studies have explored the applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Neuropharmacology : Another research effort highlighted the potential of this compound in modulating neurotransmitter systems, suggesting applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Hydroxyl vs. Dihydroxy Derivatives

tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No.: 2708284-09-5 Molecular Formula: C₁₁H₁₉NO₅ Molecular Weight: 245.30 g/mol Key Difference: Two hydroxyl groups at position 8 instead of one. Implications:

  • Increased hydrophilicity and hydrogen-bonding capacity compared to the mono-hydroxyl analog.
  • Potential for unique regioselective reactivity in oxidation or protection reactions .
Hydroxyl vs. Oxo (Ketone) Derivatives

tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No.: 637301-19-0 Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.28 g/mol Key Difference: Oxo group at position 8 instead of hydroxyl. Implications:

  • Higher electrophilicity at the carbonyl carbon, enabling nucleophilic additions (e.g., Grignard reactions).
  • Reduced solubility in polar solvents compared to hydroxylated analogs .

tert-Butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No.: 1369502-46-4 Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.28 g/mol Key Difference: Oxo group at position 6 instead of 7. Implications:

  • Predicted collision cross-section (CCS) data available for mass spectrometry applications (e.g., [M+H]+: 151.5 Ų) .
Hydroxyl vs. Formyl Derivatives

tert-Butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No.: 637301-17-8 Molecular Formula: C₁₃H₂₁NO₃ Molecular Weight: 239.31 g/mol Key Difference: Formyl group at position 8. Implications:

  • The aldehyde group enables condensation reactions (e.g., formation of Schiff bases).
  • Higher reactivity toward nucleophiles compared to hydroxyl or oxo analogs .

Physicochemical and Commercial Properties

Compound CAS No. Molecular Formula Molecular Weight Key Functional Group Purity Supplier
tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate 1228676-24-1 C₁₁H₁₉NO₄ 229.27 8-hydroxyl ≥97% Aladdin Scientific
tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate 2708284-09-5 C₁₁H₁₉NO₅ 245.30 8,8-dihydroxy 95% Combi-Blocks Inc.
tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate 637301-19-0 C₁₂H₁₉NO₃ 225.28 8-oxo 95% PharmaBlock Sciences
tert-Butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate 1369502-46-4 C₁₂H₁₉NO₃ 225.28 6-oxo N/A LabNetwork
tert-Butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate 637301-17-8 C₁₃H₂₁NO₃ 239.31 8-formyl 95% Combi-Blocks Inc.

Key Observations :

  • The hydroxyl and dihydroxy derivatives exhibit higher molecular weights due to oxygen content.
  • Commercial availability varies: The mono-hydroxyl compound is sold at smaller scales (100 mg), while others (e.g., dihydroxy) are available up to 1 g .

Biological Activity

tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C11H19NO4C_{11}H_{19}NO_{4} and a molecular weight of approximately 229.27 g/mol, this compound features a unique bicyclic structure that may influence its interaction with biological systems .

Structure and Properties

The structural characteristics of this compound are critical for its biological activity. The presence of functional groups such as the hydroxy group and the tert-butyl group contributes to its reactivity and potential interactions with various biological targets.

PropertyValue
Molecular FormulaC11H19NO4C_{11}H_{19}NO_{4}
Molecular Weight229.27 g/mol
CAS Number1638772-20-9
Synonymstert-butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester

Biological Activity

Research indicates that this compound exhibits significant biological activity due to its ability to interact with specific molecular targets, including enzymes and receptors . These interactions can modulate various biochemical pathways, making it a candidate for drug discovery and therapeutic applications.

The compound's mechanism of action is believed to involve binding to specific receptors or enzymes, thereby influencing their activity and affecting cellular signaling pathways. This modulation can have various biological effects, including anti-inflammatory and antimicrobial properties .

Case Studies

  • Antimicrobial Activity : In vitro studies have shown that derivatives of bicyclic compounds similar to tert-butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane demonstrate efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Neuropharmacological Effects : Research into structurally related compounds has indicated possible neuropharmacological effects, which could be explored further for therapeutic uses in treating neurological disorders .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a building block for more complex molecules with enhanced biological activity . The synthesis typically involves multi-step processes starting from simpler organic precursors, emphasizing the importance of reaction conditions in achieving desired yields.

Synthesis Overview

The synthesis of tert-butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane involves:

  • Cyclization Reactions : Forming the bicyclic structure from acyclic precursors.
  • Desymmetrization Processes : Introducing stereochemistry through specific methodologies .

Q & A

Q. For structural analogs, what computational tools are recommended to predict reactivity and stability?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess oxidative stability.
  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., monoamine transporters) to prioritize synthetic targets.
  • QSAR models : Corrogate substituent effects on solubility and LogD .

Q. What safety protocols are essential when handling this compound in scale-up reactions?

  • Explosion hazards : Avoid sparks or open flames (tert-butyl derivatives can form peroxides ).
  • Ventilation : Use fume hoods for reactions involving volatile bases (e.g., triethylamine).
  • PPE : Nitrile gloves and safety goggles are mandatory; avoid skin contact with the hydroxylated intermediate, which may cause irritation .

Q. Tables

Property Value/Method Reference
Melting Point58–59°C (for tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate)
Stability in DMSO>95% after 30 days at –20°C
HPLC Purity≥95% (C18, 0.1% TFA in H2O/MeCN gradient)
Predicted LogP (ALOGPS)1.2–1.5

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